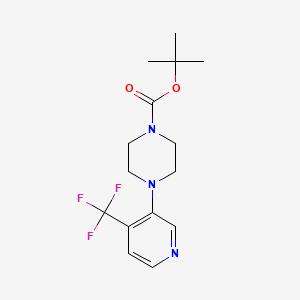![molecular formula C20H17ClF3NO4 B1401758 2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester CAS No. 1311279-32-9](/img/structure/B1401758.png)
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester
Übersicht
Beschreibung
Chemical Reactions Analysis
-
Vapor-Phase Reaction
-
Amination and Reduction
Wissenschaftliche Forschungsanwendungen
- Field : Organic Chemistry
- Application : This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Method : The method involves a radical approach paired with a Matteson–CH2–homologation .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Method : The synthesis and applications of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Field : Chemical Engineering
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Method : The method involves the use of the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results : The results of this application were not provided in the source .
Catalytic Protodeboronation of Pinacol Boronic Esters
Synthesis and Application of Trifluoromethylpyridines
Investigation of Interfacial Interactions of Pyrimidines
- Field : Organic Chemistry
- Application : This research focuses on the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : The method involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Field : Agrochemical Industry
- Application : Fluazifop-butyl was the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market .
- Method : The synthesis of fluazifop involves a simultaneous vapor–phase reaction .
- Results : The number of chlorine atoms introduced to the pyridine ring can be controlled by the reaction conditions .
- Field : Chemical Engineering
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Method : The method involves the use of the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results : The results of this application were not provided in the source .
Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
Synthesis of Fluazifop
Investigation of Interfacial Interactions of Pyrimidines
- Field : Organic Chemistry
- Application : This research focuses on the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Method : The method involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Field : Agrochemical Industry
- Application : Fluazifop-butyl was the first trifluoromethylpyridine (TFMP) derivative introduced to the agrochemical market .
- Method : The synthesis of fluazifop involves a simultaneous vapor–phase reaction .
- Results : The number of chlorine atoms introduced to the pyridine ring can be controlled by the reaction conditions .
- Field : Chemical Engineering
- Application : 2-Chloro-4-(trifluoromethyl)pyrimidine may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .
- Method : The method involves the use of the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Results : The results of this application were not provided in the source .
Formal Total Synthesis of δ-®-Coniceine and Indolizidine 209B
Synthesis of Fluazifop
Investigation of Interfacial Interactions of Pyrimidines
Eigenschaften
IUPAC Name |
diethyl 2-[[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3NO4/c1-3-28-18(26)15(19(27)29-4-2)9-12-5-7-13(8-6-12)16-10-14(20(22,23)24)11-17(21)25-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLRSQWZIIOFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzylidene]-malonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



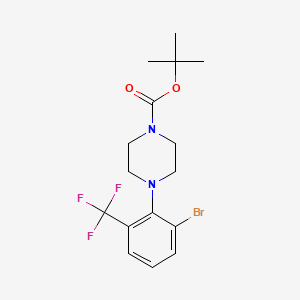
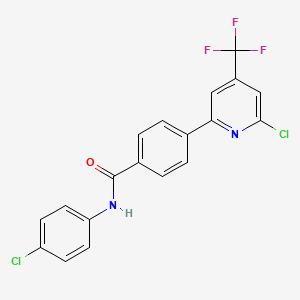
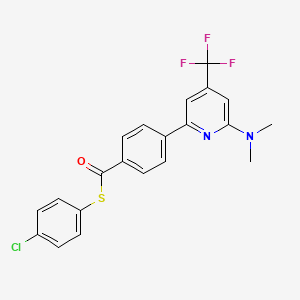
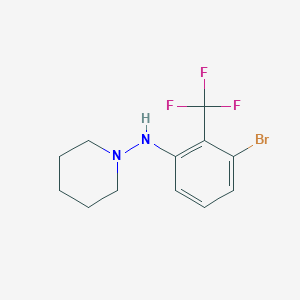
![N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401686.png)
![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)
![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401688.png)
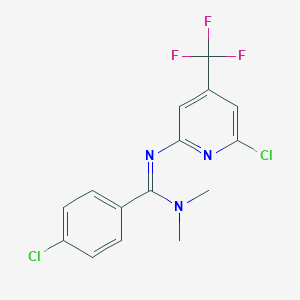
![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
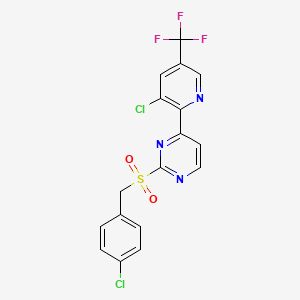
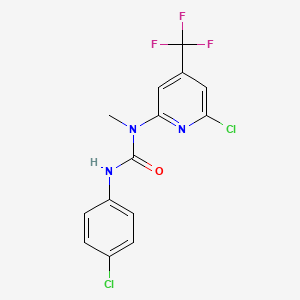
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)
![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)
